

The Chemical Architecture and Biological Landscape of Buddlenoid A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Buddlenoid A

Cat. No.: B3027900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buddlenoid A, a naturally occurring flavonoid glycoside, has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of **Buddlenoid A**, its spectroscopic data, and a detailed account of its known biological activities. The document outlines experimental protocols for the isolation of similar flavonoid glycosides and delves into the molecular pathways influenced by this compound. Particular emphasis is placed on its role as a tyrosinase inhibitor, with additional exploration of its potential anti-inflammatory and antibacterial properties. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising phytochemical.

Chemical Structure and Properties of Buddlenoid A

Buddlenoid A is chemically identified as kaempferol 7-O-(6''-p-coumaroyl)-β-D-glucopyranoside.^{[1][2]} Its molecular formula is C₃₀H₂₆O₁₃, and it has a molecular weight of 594.53 g/mol. The structure consists of a kaempferol aglycone, which is a flavonol, linked at the 7-hydroxyl position to a glucose molecule. This glucose moiety is further esterified at the 6''-position with a p-coumaric acid group.

Table 1: Physicochemical Properties of **Buddlenoid A**

Property	Value	Source
Molecular Formula	C ₃₀ H ₂₆ O ₁₃	PubChem
Molecular Weight	594.53 g/mol	PubChem
IUPAC Name	[(2R,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate	PubChem
Mass Spectrometry	[M-H] ⁻ at m/z 593	[1]
Class	Flavonoid Glycoside	[1]

The structural elucidation of **Buddlenoid A** was achieved through various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[\[1\]](#)[\[2\]](#) While the specific NMR data from the original isolation paper by Kubo and Yokokawa (1992) is not readily available in public databases, the structural confirmation as kaempferol 7-(6''-p-coumaroylglucoside) allows for the prediction and comparison with known spectra of its constituent parts.

Spectroscopic Data for Structural Elucidation

The definitive identification of **Buddlenoid A** relies on ¹H and ¹³C NMR spectroscopy. The following table provides the expected chemical shifts for the constituent moieties of **Buddlenoid A**, compiled from literature data for structurally similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **Buddlenoid A**

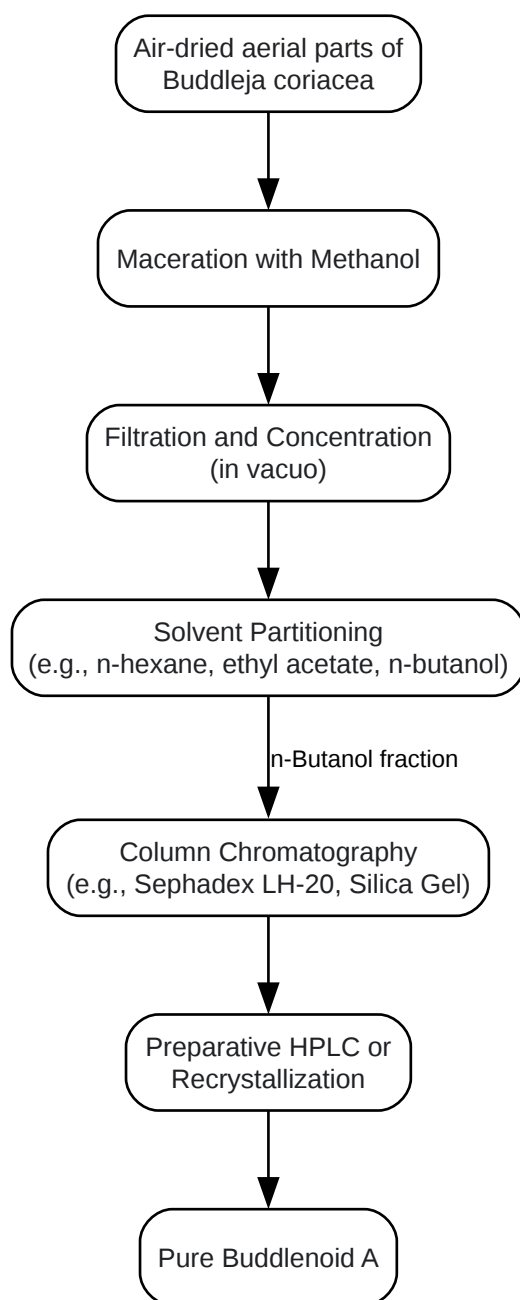
Position	Kaempferol Moiety	p-Coumaroyl Moiety	Glucose Moiety
δC (ppm)	δH (ppm)	δC (ppm)	
1	-	-	126.5
2	157.2	-	130.8
3	134.0	-	116.2
4	178.0	-	160.5
5	161.8	-	116.2
6	99.5	6.45 (d)	130.8
7	163.5	-	145.5
8	94.8	6.80 (d)	115.0
9	157.0	-	168.0
10	105.8	-	-
1'	121.5	-	-
2', 6'	130.5	8.05 (d)	-
3', 5'	116.0	6.95 (d)	-
4'	160.0	-	-

Note: These are predicted values based on known spectra of kaempferol-7-O-glucoside and p-coumaroylated glucosides and may vary slightly from experimental values.

Experimental Protocols

Isolation of Buddlenoid A from *Buddleja coriacea*

The following is a generalized protocol for the isolation of flavonoid glycosides from plant material, adapted from methodologies used for similar compounds.



[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **Buddlenoid A**.

Methodology:

- **Extraction:** The air-dried and powdered aerial parts of *Buddleja coriacea* are macerated with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

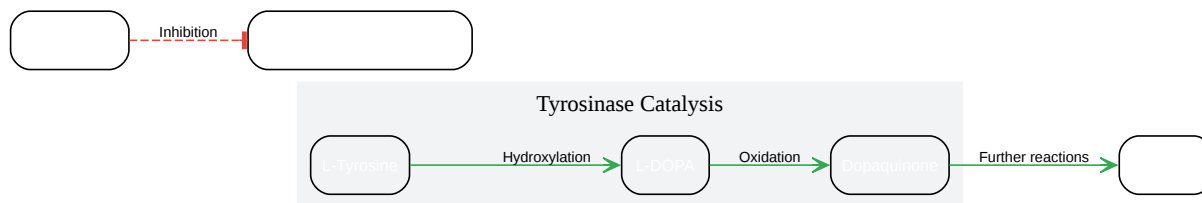
- **Concentration:** The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like **Buddlenoid A** are expected to be enriched in the n-butanol fraction.
- **Chromatographic Separation:** The n-butanol fraction is subjected to column chromatography. A common stationary phase for the separation of flavonoids is Sephadex LH-20, often eluted with methanol. Further purification can be achieved using silica gel column chromatography with a gradient of chloroform and methanol.
- **Final Purification:** Fractions containing **Buddlenoid A** are further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield the pure compound.

Biological Activities and Signaling Pathways

Tyrosinase Inhibition

The most well-documented biological activity of **Buddlenoid A** is its ability to inhibit tyrosinase. [1][2] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in fruits and vegetables.

Flavonoids can inhibit tyrosinase through several mechanisms, including chelating the copper ions in the active site of the enzyme and acting as competitive or non-competitive inhibitors.[3] [4][5] The presence of a hydroxyl group at the C7 position of the flavonoid core is considered important for strong tyrosinase inhibition.[4]



[Click to download full resolution via product page](#)

Figure 2: Mechanism of tyrosinase inhibition by **Buddlenoid A**.

Potential Anti-inflammatory and Antibacterial Activities

Extracts from *Buddleja* species have been traditionally used for their anti-inflammatory and antibacterial properties.[6][7] While specific studies on **Buddlenoid A** are limited, flavonoids, in general, are known to possess these activities.

Anti-inflammatory Action: Flavonoids can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and cytokines. They can also modulate the activity of key inflammatory signaling pathways like NF-κB and MAPK.

Antibacterial Action: The antibacterial mechanisms of flavonoids are diverse and can include the inhibition of bacterial enzymes, disruption of the cell membrane, and interference with nucleic acid synthesis. The specific structure of a flavonoid influences its antibacterial potency and spectrum.

Further research is required to specifically elucidate the anti-inflammatory and antibacterial mechanisms of **Buddlenoid A** and to identify the signaling pathways it modulates in these contexts.

Conclusion

Buddlenoid A is a well-defined flavonoid glycoside with a confirmed structure and demonstrated tyrosinase inhibitory activity. Its presence in *Buddleja coriacea*, a plant with a history of traditional medicinal use, suggests that it may possess a broader range of

pharmacological properties. This technical guide provides a foundational understanding of **Buddlenoid A** for researchers and professionals in drug development. Future investigations should focus on obtaining detailed spectroscopic data, optimizing isolation protocols, and conducting comprehensive studies to unravel its full therapeutic potential and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. CSDB: Search results [csdb.glycoscience.ru]
- 3. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the effect of a series of flavonoids on tyrosinase using integrated enzyme kinetics, multispectroscopic, and molecular modelling analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Chemical Architecture and Biological Landscape of Buddlenoid A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3027900#what-is-the-chemical-structure-of-buddlenoid-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com